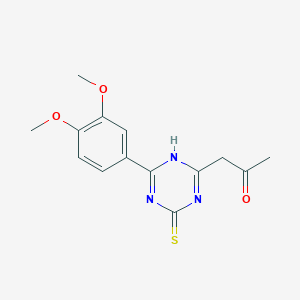

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one

Description

This compound (referred to as "dryofracoumarin A" in the literature ) is a triazine-based heterocyclic molecule featuring a 3,4-dimethoxyphenyl substituent at the 4-position of the triazine ring, a mercapto (-SH) group at the 6-position, and a propan-2-one (acetone-derived) moiety at the 1-position. The compound was first isolated from plant extracts and later synthesized for pharmacological studies, though its specific applications remain under investigation .

Properties

IUPAC Name |

1-[6-(3,4-dimethoxyphenyl)-4-sulfanylidene-1H-1,3,5-triazin-2-yl]propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-8(18)6-12-15-13(17-14(21)16-12)9-4-5-10(19-2)11(7-9)20-3/h4-5,7H,6H2,1-3H3,(H,15,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAAJCCMRMDWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC(=S)N=C(N1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This method has been noted for its good green metrics and moderate yield due to the retro-Michael reaction . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Biology: The compound’s bioactive properties make it a candidate for studies on its effects on biological systems.

Industry: Used in the formulation of fungicides, bactericides, and herbicides.

Mechanism of Action

The mechanism of action of 1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one involves its interaction with molecular targets through hydrogen bonding and other interactions. The triazine ring and the mercapto group play crucial roles in binding to target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound can be contextualized by comparing it with analogs sharing the 3,4-dimethoxyphenyl group, triazine/thiol motifs, or propanone derivatives. Below is a systematic analysis:

Triazine Derivatives with Aromatic Substitutents

- Compound 8 and 9 (): These are styrylcyclohexene derivatives with 3,4-dimethoxyphenyl groups but lack the triazine core.

- Pyridinium diperchlorate derivatives (D1–D3) (): These contain a 3,4-dimethoxyphenyl ethynyl group attached to a pyridinium ring. Their charged nature and solubility in polar solvents contrast with the neutral, lipophilic triazine-propanone structure of the target compound .

Coumarin and Benzopyran Derivatives

- Esculetin (2) and Isoscopoletin (3) (): These coumarins share methoxy/hydroxy aromatic groups but lack the triazine-thiol system. Esculetin is a known antioxidant, while the target compound’s thiol group may confer distinct redox properties .

Lignin Model Compounds ()

- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3): This β-O-4 lignin model has a 3,4-dimethoxyphenyl group and a ketone but features an ether linkage instead of a triazine ring. It undergoes rapid alkaline cleavage, suggesting the target compound’s triazine core enhances stability under similar conditions .

Thioxo-Tetrahydropyrimidin Derivatives ()

- (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (5): Shares a thioxo group and aromatic methoxy substituents but uses a pyrimidinone scaffold instead of triazine. The presence of an α,β-unsaturated ketone in compound 5 may enhance electrophilic reactivity compared to the saturated propan-2-one in the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Stability : The triazine ring in the target compound likely confers greater chemical stability compared to β-O-4 ethers () or coumarins (), which degrade under alkaline or oxidative conditions.

- Bioactivity Potential: While styrylcyclohexenes () and coumarins () show neurotrophic and antioxidant activities, respectively, the target compound’s thiol group could enable unique interactions with enzymes or metal ions, warranting further study.

- Solubility : The propan-2-one moiety may enhance membrane permeability relative to charged pyridinium salts () or polar lignin models ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.